molecular formula C8H7BrF2O2 B7976282 2-Bromo-1-(difluoromethoxy)-4-methoxybenzene

2-Bromo-1-(difluoromethoxy)-4-methoxybenzene

Cat. No.: B7976282
M. Wt: 253.04 g/mol
InChI Key: GPYOILUZCDAPNO-UHFFFAOYSA-N
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Description

2-Bromo-1-(difluoromethoxy)-4-methoxybenzene is an organic compound with the molecular formula C8H7BrF2O2 It is a brominated aromatic compound that features both methoxy and difluoromethoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(difluoromethoxy)-4-methoxybenzene typically involves the bromination of a suitable precursor, such as 1-(difluoromethoxy)-4-methoxybenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of solvents and purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(difluoromethoxy)-4-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The methoxy groups can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-1-(difluoromethoxy)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(difluoromethoxy)-4-methoxybenzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and coupling reactions. The difluoromethoxy and methoxy groups can influence the electronic properties of the benzene ring, affecting reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(difluoromethoxy)-3-methoxybenzene
  • 2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene
  • 2-Bromo-1,3-difluorobenzene

Uniqueness

2-Bromo-1-(difluoromethoxy)-4-methoxybenzene is unique due to the presence of both difluoromethoxy and methoxy groups on the benzene ring, which can significantly influence its chemical properties and reactivity. This combination of substituents is less common compared to other brominated aromatic compounds, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-1-(difluoromethoxy)-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c1-12-5-2-3-7(6(9)4-5)13-8(10)11/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYOILUZCDAPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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